N-(2,2,2-Trifluoroethyl)piperidin-4-amine 2hcl
CAS No.:
Cat. No.: VC12940381
Molecular Formula: C7H15Cl2F3N2
Molecular Weight: 255.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15Cl2F3N2 |
|---|---|
| Molecular Weight | 255.11 g/mol |
| IUPAC Name | N-(2,2,2-trifluoroethyl)piperidin-4-amine;dihydrochloride |
| Standard InChI | InChI=1S/C7H13F3N2.2ClH/c8-7(9,10)5-12-6-1-3-11-4-2-6;;/h6,11-12H,1-5H2;2*1H |
| Standard InChI Key | AQMZYCKRZPJJPA-UHFFFAOYSA-N |
| SMILES | C1CNCCC1NCC(F)(F)F.Cl.Cl |
| Canonical SMILES | C1CNCCC1NCC(F)(F)F.Cl.Cl |
Introduction
Chemical and Structural Profile of N-(2,2,2-Trifluoroethyl)piperidin-4-amine Dihydrochloride
Molecular Characteristics
N-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride possesses a molecular weight of 255.11 g/mol and the formula C₇H₁₅Cl₂F₃N₂. The piperidine ring adopts a chair conformation, with the trifluoroethyl group (-CF₂CH₃) attached to the nitrogen at position 4. X-ray crystallography of related compounds reveals that the trifluoroethyl moiety induces steric and electronic effects, stabilizing interactions with hydrophobic protein pockets . The dihydrochloride salt enhances aqueous solubility (measured at 23 mg/mL in PBS pH 7.4), critical for in vivo administration.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅Cl₂F₃N₂ |
| Molecular Weight | 255.11 g/mol |
| CAS Number | Not disclosed |
| Solubility (pH 7.4) | 23 mg/mL |
| logP | 1.8 (predicted) |
| pKa (Piperidine N) | 7.6–8.2 (calculated) |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically follows a two-step protocol:
-
Amidation: Piperidin-4-amine reacts with trifluoroacetic anhydride in dichloromethane under basic conditions (e.g., Hünig’s base) to form N-(2,2,2-trifluoroethyl)piperidin-4-amine .
-
Salt Formation: The free base is treated with hydrochloric acid to precipitate the dihydrochloride salt, purified via recrystallization from ethanol/water.
A patent-pending method (EP2621894B1) describes an alternative route using hydrogenolysis of a carbamate intermediate (phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate) over palladium catalysts, achieving >95% yield .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct Amidation | 78 | 98 | Simplicity |
| Hydrogenolysis | 95 | 99 | Scalability |
| Borane Reduction | 81 | 97 | Stereochemical control |
Purification and Analysis
Chromatography (silica gel, eluent: DCM/MeOH/NH₄OH) resolves diastereomers, while NMR (¹H, ¹³C, ¹⁹F) confirms regiochemistry. LC-MS analysis detects residual solvents (<0.1% per ICH guidelines) .
Biological Activity and Mechanism of Action
Enzyme Inhibition
The compound serves as a precursor to 13, a potent EZH2 inhibitor (EC₅₀ = 0.032 μM) that suppresses histone H3K27 trimethylation in lymphoma cells . Crystallographic studies (PDB: 5LS1) show the trifluoroethyl group occupying a hydrophobic cleft near Phe665 and Trp624, disrupting substrate binding .
| Application | Model | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| EZH2 Inhibition | KARPAS-422 | 0.032 μM | |
| Antimalarial | P. falciparum | 0.068 μM | |
| Cytotoxicity | HEK293 | >50 μM |
Pharmacological Applications
Oncology
In murine xenograft models, 13 (derived from N-(2,2,2-trifluoroethyl)piperidin-4-amine) achieves >97% tumor growth inhibition (TGI) at 50 mg/kg BID, with bioavailability of 82% . Phase I trials (NCT02395601) are ongoing.
Neuropharmacology
The piperidine scaffold modulates σ-1 and NMDA receptors, though trifluoroethyl substitution reduces CNS penetration (brain/plasma ratio = 0.2) .
Derivatives and Structure-Activity Relationships (SAR)
Fluorinated Analogues
Replacing the trifluoroethyl group with difluoroethyl (12) or tetrafluoropropyl (11) maintains EZH2 affinity but reduces metabolic stability (MLM CLint = 145 μL/min/mg) .
Piperazine Hybrids
N-Methylpiperazine derivatives (e.g., 27) improve antimalarial IC₅₀ to 0.020 μM but increase hERG risk (IC₅₀ = 0.4 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume